5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine and nitriles.
Introduction of Substituents: The bromophenyl, chlorophenyl, and methylphenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds with different functional groups .
Scientific Research Applications
5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(Bromomethyl)biphenyl
- 2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide
Uniqueness
5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine is unique due to its specific combination of substituents on the triazine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
681799-42-8 |
---|---|
Molecular Formula |
C17H13BrClN3 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C17H13BrClN3/c1-11-2-6-13(7-3-11)17-20-15(16(19)21-22-17)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3 |
InChI Key |
LQFMBQWRYPYNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)Cl)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.